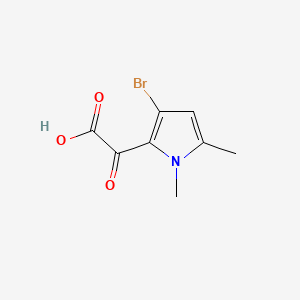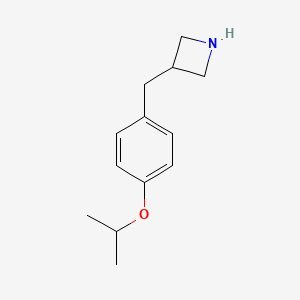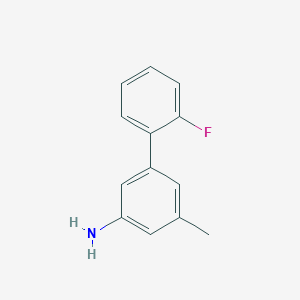
3-(2-Fluorophenyl)-5-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluorophenyl)-5-methylaniline is an organic compound that belongs to the class of aromatic amines It features a fluorophenyl group attached to an aniline structure, making it a significant compound in various chemical reactions and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-5-methylaniline can be achieved through several methods. One common approach involves the reaction of 2-fluoroaniline with a suitable methylating agent under controlled conditions. For instance, the reaction can be carried out using methyl iodide in the presence of a base such as potassium carbonate. The reaction mixture is typically heated to facilitate the methylation process, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for precise control of reaction parameters and improved yield. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-(2-Fluorophenyl)-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
3-(2-Fluorophenyl)-5-methylaniline has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-Fluorophenyl)-5-methylaniline involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Fluorodeschloroketamine: An arylcyclohexylamine with similar structural features.
3-(2-Fluorophenyl)propionic acid: Another fluorophenyl derivative with different functional groups.
Uniqueness
3-(2-Fluorophenyl)-5-methylaniline is unique due to its specific substitution pattern and the presence of both fluorine and methyl groups
特性
分子式 |
C13H12FN |
|---|---|
分子量 |
201.24 g/mol |
IUPAC名 |
3-(2-fluorophenyl)-5-methylaniline |
InChI |
InChI=1S/C13H12FN/c1-9-6-10(8-11(15)7-9)12-4-2-3-5-13(12)14/h2-8H,15H2,1H3 |
InChIキー |
HPSAFBPTYHFDDZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)N)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-3-(benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13521442.png)
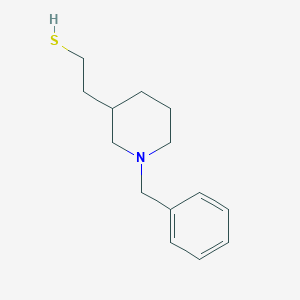
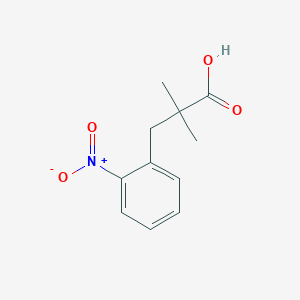

![1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13521473.png)

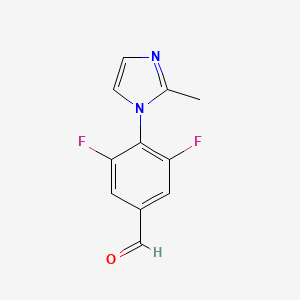

![Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate](/img/structure/B13521487.png)
![3-(cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13521500.png)
![2-bromo-1-[(3-methyloxetan-3-yl)methyl]-1H-imidazole](/img/structure/B13521504.png)
